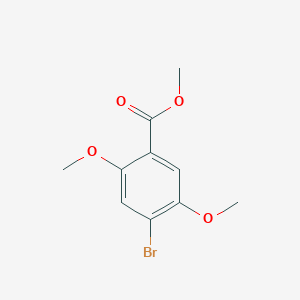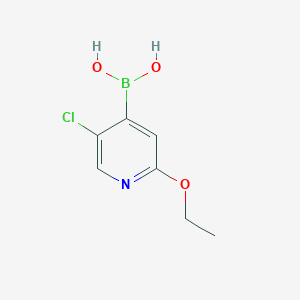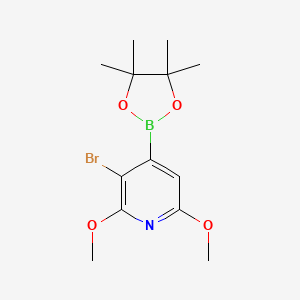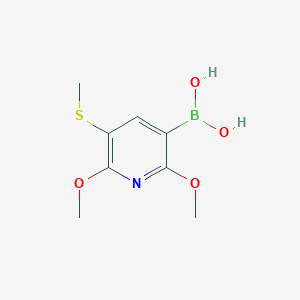
4-Bromo-2,5-dimethoxy-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-dimethoxy-benzoic acid methyl ester is a chemical compound with the IUPAC name methyl 4-bromo-2,5-dimethoxybenzoate . It has a molecular weight of 275.1 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO4/c1-13-8-5-7(11)9(14-2)4-6(8)10(12)15-3/h4-5H,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 275.1 . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Polymerization
- A study by Kharas et al. (2020) discusses the synthesis of novel isopropyl esters, including derivatives of benzoic acid, and their copolymerization with vinyl benzene. This research indicates the potential use of such compounds in polymer chemistry and materials science (Kharas et al., 2020).
Synthesis of Derivatives
- Zha Hui-fang (2011) conducted research on synthesizing a derivative of benzoic acid, which highlights the chemical transformations and applications in creating new chemical entities (Zha Hui-fang, 2011).
Chemical Analysis and Spectroscopy
- Takač and Vikić Topić (2004) focused on the spectroscopic studies of salicylic acid derivatives, which can be crucial in understanding the properties and reactions of benzoic acid derivatives (Takač & Vikić Topić, 2004).
Drug Synthesis
- Er (2000) described the synthesis of brodimoprim, starting with a compound related to benzoic acid, indicating its role in pharmaceutical synthesis (Er, 2000).
Crystal Structure Analysis
- Suchetan et al. (2016) compared the crystal structures of two bromo-hydroxy-benzoic acid derivatives, providing insights into the structural analysis of similar compounds (Suchetan et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Mechanism of Action
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its molecular weight is 275.1 , which is within the range that allows for good bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with targets. For 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester, it’s known that the compound should be stored at a temperature between 2-8°C .
properties
IUPAC Name |
methyl 4-bromo-2,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-8-5-7(11)9(14-2)4-6(8)10(12)15-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMGSRZYKUZJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6304232.png)









